Bis(2-ethylhexyl) sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylhexylsulfinylmethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIEACWYQKVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS(=O)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396788 | |
| Record name | Bis(2-ethylhexyl) sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82374-34-3 | |
| Record name | Bis(2-ethylhexyl) sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Bis(2-ethylhexyl) sulfoxide (B87167) is characterized by the following properties:
| Property | Value |
| Molecular Formula | C16H34OS |
| Molecular Weight | 274.5 g/mol nih.gov |
| CAS Number | 82374-34-3 nih.gov |
| Boiling Point | 390.6°C at 760 mmHg lookchem.com |
| Flash Point | 190°C lookchem.com |
| Physical State | Data not available lookchem.com |
This table is interactive. Users can sort and filter the data.
Coordination Chemistry of Bis 2 Ethylhexyl Sulfoxide Complexes
Ligand Behavior and Metal Ion Complexation with Bis(2-ethylhexyl) Sulfoxide (B87167)
Bis(2-ethylhexyl) sulfoxide (BESO) functions as a versatile ligand in coordination chemistry, primarily due to the presence of the sulfinyl group (S=O), which can coordinate to metal ions through either the oxygen or the sulfur atom. This dual-binding capacity allows for linkage isomerism, a phenomenon where a ligand can bind to a metal center in different ways. wikipedia.org The preferred coordination mode is influenced by several factors, including the nature of the metal ion (hard or soft acid), the steric bulk of the ligand, and the solvent system employed.
In the context of metal ion complexation, BESO has demonstrated significant potential in solvent extraction processes. For instance, it has been effectively used for the extraction of various metal ions from aqueous solutions. Studies have shown that BESO can form stable complexes with a range of metal ions. The stoichiometry of these complexes can vary depending on the specific metal and the experimental conditions.
A notable application of BESO is in the synergistic extraction of gold(I) from alkaline cyanide solutions when used in combination with a primary amine like N1923. researchgate.net In this system, BESO enhances the basicity of the amine, facilitating the extraction process. The extracted complex in the organic phase has been identified as [Au(CN)₂⁻·RNH₃⁺·2BESO], indicating that two BESO molecules are involved in the coordination sphere of the gold complex. researchgate.net
Furthermore, BESO has been investigated for the extraction of uranium(VI) from nitric acid solutions. researchgate.net The extracted species in this case is determined to be UO₂(NO₃)₂·2BESO, suggesting a coordination complex where two BESO molecules are bound to the uranyl nitrate (B79036) core. researchgate.net The lipophilic nature of the 2-ethylhexyl groups in BESO contributes to the solubility of the resulting metal complexes in organic solvents, a crucial property for solvent extraction applications.
The complexation behavior of BESO is not limited to metal ions. It can also form hydrogen-bonded complexes with organic molecules, such as phenol (B47542). researchgate.net This interaction is key to its use in extracting phenol from aqueous systems, with the formation of a 1:1 complex, [PhOH]·[BESO], being identified. researchgate.net
The coordination of sulfoxides, in general, is a well-studied area. The nature of the substituents on the sulfur atom can influence the electronic and steric properties of the ligand, thereby affecting its coordination behavior. While dimethyl sulfoxide (DMSO) is the most studied sulfoxide ligand, the principles of its coordination provide a framework for understanding the behavior of more complex sulfoxides like BESO. wikipedia.org
Table 1: Examples of Metal Complexes with this compound
| Metal Ion | Co-ligand/System | Stoichiometry of Extracted Species | Reference |
| Au(I) | Primary amine N1923 in kerosene (B1165875) | [Au(CN)₂⁻·RNH₃⁺·2BESO] | researchgate.net |
| U(VI) | Nitric acid | UO₂(NO₃)₂·2BESO | researchgate.net |
Spectroscopic Characterization of this compound Metal Complexes
The characterization of metal complexes involving this compound (BESO) relies heavily on various spectroscopic techniques to elucidate their structure and bonding. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are principal tools in this endeavor.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the sulfoxide ligand. The S=O stretching vibration (ν(S=O)) is a key diagnostic peak. When BESO coordinates to a metal ion through the oxygen atom, a decrease in the ν(S=O) frequency is typically observed compared to the free ligand. This red shift is attributed to the weakening of the S=O bond upon coordination to the metal. Conversely, coordination through the sulfur atom generally leads to an increase in the ν(S=O) frequency. In the case of the synergistic extraction of Au(I) with a mixture of BESO and primary amine N1923, FTIR spectroscopy was used to characterize the extracted complexes. researchgate.net Similarly, for the extraction of phenol, FTIR spectra indicated the presence of hydrogen bonding interactions between the S=O groups of BESO and the hydroxyl group of phenol molecules. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the protons in the ligand and can indicate complex formation through changes in chemical shifts. For instance, in the characterization of Au(I) complexes with BESO and N1923, ¹H NMR was employed to analyze the structure of the extracted species. researchgate.net
Mass Spectrometry: Mass spectrometry is a powerful technique for determining the molecular weight and composition of the metal complexes. It can confirm the stoichiometry of the complexes proposed by other methods. For example, mass spectrometry was utilized in the study of the Au(I)-BESO-N1923 system to verify the composition of the extracted complexes. researchgate.net
UV-Visible Spectroscopy: While not always directly probing the BESO ligand itself, UV-visible absorption spectroscopy can provide insights into the electronic environment of the metal center upon complexation. Changes in the absorption spectra of the metal ion upon addition of BESO can indicate the formation of a complex. nih.govscirp.org
Table 2: Spectroscopic Techniques Used in the Characterization of BESO Complexes
| Spectroscopic Technique | Information Obtained | Example Application | Reference |
| Infrared (IR) Spectroscopy | Determination of S=O coordination mode (O- or S-bonding), identification of hydrogen bonding | Characterization of Au(I) and phenol complexes with BESO | researchgate.netresearchgate.net |
| ¹H NMR Spectroscopy | Elucidation of the ligand's proton environment and changes upon complexation | Analysis of Au(I) complexes with BESO | researchgate.net |
| Mass Spectrometry | Determination of molecular weight and stoichiometry of the complex | Verification of the composition of Au(I)-BESO complexes | researchgate.net |
| UV-Visible Spectroscopy | Information on the electronic environment of the metal center | General technique for observing complex formation | nih.govscirp.org |
Theoretical and Computational Studies on this compound Coordination
Theoretical and computational methods provide valuable insights into the coordination chemistry of this compound (BESO) that complement experimental findings. These studies can elucidate the nature of bonding, predict stable structures, and simulate the dynamics of complex formation.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding within metal-sulfoxide complexes. physchemres.org These calculations can help to determine the preferred coordination mode (O- vs. S-bonding) by comparing the energies of the different isomers.
For sulfoxide ligands in general, DFT studies have been used to analyze the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA). researchgate.net NBO analysis can provide information about charge transfer and orbital interactions between the metal and the sulfoxide ligand. EDA can break down the total interaction energy into components such as electrostatic, Pauli repulsion, and orbital interaction terms, offering a deeper understanding of the forces driving complex formation.
In the context of systems analogous to BESO, quantum chemical modeling has been used to study complex formation by hydrogen bonding of phosphine (B1218219) oxides, which are structurally related to sulfoxides. researchgate.net Such calculations can help to quantify the strength of these interactions. DFT calculations have also been successfully applied to model systems involving other sulfoxides, like dimethyl sulfoxide (DMSO), to understand their interactions with various molecules and ions. physchemres.orgmongoliajol.info These studies provide a theoretical framework that can be extended to the more complex BESO system.
Molecular dynamics (MD) simulations offer a way to study the dynamic aspects of complex formation between BESO and metal ions in solution. These simulations can model the behavior of molecules and ions over time, providing insights into the mechanisms of solvation, ligand exchange, and the formation of stable complexes.
While specific MD simulations focusing solely on BESO complex formation are not widely reported in the provided search results, the principles can be inferred from studies on related systems. For instance, MD simulations have been extensively used to study the aggregation behavior of sodium bis(2-ethylhexyl)sulfosuccinate (AOT), a surfactant that shares the bis(2-ethylhexyl) moiety with BESO. nih.govrsc.orgnih.gov These simulations provide detailed information on the structural and dynamical properties of aggregates in various environments.
Furthermore, MD simulations have been performed on systems containing polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to understand their structural and dynamic properties, including their interactions with ions. researchgate.net These simulations help in understanding the role of the solvent in the complexation process, which is a critical factor in solvent extraction systems where BESO is employed. The insights gained from these simulations on simpler sulfoxides and related amphiphilic molecules can inform our understanding of how BESO molecules would behave in a solution containing metal ions, including their approach, orientation, and binding to the metal center.
Advanced Solvent Extraction Applications of Bis 2 Ethylhexyl Sulfoxide
Fundamental Extraction Mechanisms Involving Bis(2-ethylhexyl) Sulfoxide (B87167)
The extraction capabilities of B2EHSO are rooted in several fundamental chemical mechanisms, including direct solvation of metal salts, and its participation in complex synergistic and antagonistic systems.
The primary mechanism by which Bis(2-ethylhexyl) sulfoxide functions as an extractant is through solvation. As a neutral extractant, the oxygen atom of the sulfoxide group acts as a Lewis base, donating electron density to coordinate with metal cations or other electron-accepting species. This process facilitates the transfer of the targeted species from an aqueous phase to an organic phase.
Research has shown that B2EHSO extracts metal salts by forming discrete, neutral solvated complexes. For instance, in the extraction of uranium(VI) from nitric acid solutions, the extracted species is identified as UO2(NO3)2·2B2EHSO, indicating that two molecules of B2EHSO coordinate to the uranyl nitrate (B79036) molecule. researchgate.net Similarly, the extraction of thorium(IV) from salicylate (B1505791) media proceeds via a solvation mechanism. asianpubs.org The efficiency of this extraction can be influenced by the nature of the organic diluent used, with extraction rates being lower in halogen-substituted hydrocarbons compared to others. researchgate.net
Synergism occurs when a mixture of two extractants exhibits an extraction efficiency greater than the sum of their individual effects. B2EHSO frequently acts as a potent synergistic agent, or "synergist," when combined with other extractants, typically acidic chelating agents. In these systems, the primary extractant (e.g., a chelating agent) neutralizes the charge of the metal ion, while B2EHSO, acting as a neutral donor, displaces residual water molecules from the metal's coordination sphere. This formation of a more hydrophobic mixed-ligand adduct enhances its solubility in the organic phase, thereby increasing the distribution ratio of the metal.
A notable example is the synergistic extraction of lanthanides. In the separation of Lutetium(III) from thiocyanate (B1210189) solutions, a mixture of B2EHSO and 2-thenoyltrifluoroacetone (B1682245) (HTTA) in benzene (B151609) demonstrates a significant synergistic effect. akjournals.com Similarly, synergism has been reported in the extraction of Europium(III) and Terbium(III) using mixtures of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHPNA) and B2EHSO. akjournals.com Another powerful synergistic system involves the combination of a primary amine N1923 and B2EHSO for the extraction of Gold(I) from aurocyanide solutions. ynu.edu.cn The presence of B2EHSO in the organic phase induces a clear synergistic effect, allowing for the effective transfer of the Au(I) complex. researchgate.netynu.edu.cn
Table 1: Examples of Synergistic Extraction Systems Involving B2EHSO
| Metal Ion | Primary Extractant | Synergist | Observed Effect |
|---|---|---|---|
| Lutetium(III) | 2-thenoyltrifluoroacetone (HTTA) | B2EHSO | Significant enhancement of Lu(III) extraction from thiocyanate solutions. akjournals.com |
| Europium(III) | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHPNA) | B2EHSO | Synergistic enhancement of Eu(III) extraction. akjournals.com |
| Terbium(III) | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHPNA) | B2EHSO | Synergistic enhancement of Tb(III) extraction. akjournals.com |
In contrast to synergism, antagonism describes a situation where the combination of two extractants results in a lower extraction efficiency than expected. This phenomenon in systems containing B2EHSO is often attributed to interactions between the extractants themselves in the organic phase. researchgate.net These interactions, such as hydrogen bonding, can reduce the "free" or active concentration of each extractant, making them less available to complex with the target metal ion.
A well-documented case of antagonism involving B2EHSO is in the separation of copper and nickel from ammoniacal solutions using a supported liquid membrane. rsc.orgrsc.org When B2EHSO is added to the primary extractant Acorga M5640, the system exhibits a considerable antagonistic effect on the transport of nickel, while favoring the transport of copper. rsc.orgrsc.org While the transport rate of copper is only slightly affected, the extraction of nickel is significantly depressed. rsc.org This selective antagonism provides a basis for the efficient separation of copper from nickel, achieving a high separation factor. rsc.org The antagonistic effect on nickel is thought to arise from the weak chelating character of the M5640 when modified by B2EHSO. rsc.org
Selective Separation of Metal Ions using this compound
The specific coordination properties of B2EHSO, both alone and in mixed-solvent systems, allow for the selective separation of various high-value and strategic metal ions.
The separation of trivalent actinides from lanthanides is a critical and challenging step in the partitioning and transmutation strategy for managing used nuclear fuel. rsc.org B2EHSO has been investigated as a component in solvent systems designed for this purpose. Dialkyl sulfoxides have proven to be potential extractants for both actinides and lanthanides. akjournals.com
In some systems, B2EHSO is used in conjunction with other N-donor extractants and synergists. For example, the extractant 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen) has been studied for the selective extraction of Americium(III) and Curium(III) from Europium(III). kuleuven.be This system proved effective for selective actinide extraction only when combined with a 2-bromohexanoic acid synergist in an 1-octanol (B28484) diluent, achieving a high Am/Eu separation factor (SFAm/Eu > 200). kuleuven.be The TALSPEAK process, a historical method for actinide-lanthanide separation, relies on the competitive complexation of these ions between an aqueous complexing agent and an organic extractant like bis(2-ethylhexyl)phosphoric acid (HDEHP). acs.org While not a direct component of the original TALSPEAK process, the principles of using neutral donors like B2EHSO to modulate selectivity are relevant to the development of advanced separation schemes. akjournals.com
Table 2: B2EHSO in Actinide-Lanthanide Separation Systems
| System Components | Target Separation | Diluent | Key Finding |
|---|---|---|---|
| EH-BTzPhen + 2-bromohexanoic acid + B2EHSO (implied role as neutral donor) | Am(III) / Eu(III) | 1-Octanol | Effective selective extraction of Am(III) with a separation factor > 200. kuleuven.be |
B2EHSO has shown significant potential in the hydrometallurgical recovery of precious metals, particularly gold. The extraction of gold from alkaline cyanide solutions, a common medium in gold leaching processes, is a key application.
Research has demonstrated the highly effective extraction of Au(I) from aurocyanide solutions using a synergistic system composed of the primary amine N1923 and B2EHSO as a neutral donor. ynu.edu.cn This mixture, often used in a supported liquid membrane (SLM) configuration with kerosene (B1165875) as a carrier, shows a pronounced synergistic effect. researchgate.net The combination of extractants allows for the successful transfer of the gold-cyanide complex, [Au(CN)₂]⁻, from a highly alkaline aqueous phase (pH > 9.21) into the organic phase, which is not efficiently achieved by either extractant alone under these conditions. researchgate.netynu.edu.cn The mechanism involves the formation of a complex that is readily soluble in the organic carrier, facilitating its transport and recovery.
Separation of Base and Transition Metals with this compound
This compound (BESO) has demonstrated significant potential as an effective extractant in the separation of various base and transition metals, particularly precious metals. Its efficacy stems from the strong affinity of the sulfoxide functional group for certain metal ions, facilitating their transfer from an aqueous phase to an organic phase.
Research has shown that BESO exhibits a strong extraction capability for palladium(II) from both nitric and hydrochloric acid solutions. osti.govacs.orgresearchgate.net Studies indicate that essentially quantitative extraction of palladium can be achieved from solutions with a wide range of acidities, from approximately 8 M HNO₃ down to a pH of 2, using a 0.2 M solution of BESO in toluene. researchgate.net The extraction mechanism from nitrate solutions involves the formation of a solvated complex in the organic phase, identified as Pd(NO₃)₂ · 2BESO. researchgate.net
In addition to palladium, BESO is utilized in synergistic extraction systems to separate other valuable metals. For instance, it has been investigated in combination with primary amine N1923 for the extraction of gold(I) from alkaline cyanide solutions. researchgate.netynu.edu.cn In these systems, BESO can significantly enhance the basicity of the primary amine, improving the extraction efficiency. researchgate.net The extracted gold complex in this synergistic system has been suggested to be [Au(CN)₂⁻·RNH₃⁺·2BESO]. researchgate.net
Furthermore, BESO plays a crucial role in the separation of base metals like copper and nickel. While many extractants tend to co-extract these metals due to their similar chemical properties, using BESO in a mixed-carrier system can induce selectivity. rsc.orgrsc.org A supported liquid membrane system impregnated with a mixture of Acorga M5640 and BESO has been shown to efficiently separate copper from nickel in ammoniacal solutions. rsc.orgrsc.org The presence of BESO creates a considerable antagonistic effect on the transport of nickel while favoring the transport of copper, leading to a high separation factor between the two metals. rsc.org
Table 1: Separation of Various Metals Using this compound (BESO)
| Metal Ion | Aqueous Medium | Key Finding | Reference |
|---|---|---|---|
| Palladium(II) | Nitric Acid / Hydrochloric Acid | Strong and quantitative extraction; forms Pd(NO₃)₂ · 2BESO complex. | osti.govacs.orgresearchgate.net |
| Gold(I) | Alkaline Cyanide Solution | Used in synergistic systems with amines (e.g., N1923) to enhance extraction. | researchgate.netynu.edu.cnscispace.com |
| Copper(II) | Ammoniacal Solution | Selectively separated from Ni(II) using a mixed carrier system (Acorga M5640 + BESO). | rsc.orgrsc.org |
| Nickel(II) | Ammoniacal Solution | Extraction is antagonized by BESO in mixed systems, allowing for separation from Cu(II). | rsc.orgrsc.org |
Extraction of Organic Pollutants by this compound
The application of this compound extends to environmental remediation, where it serves as an effective extractant for removing toxic organic pollutants from wastewater. Its chemical structure allows it to interact with and solvate organic molecules, facilitating their removal from aqueous solutions. One of the most notable applications in this area is the extraction of phenol (B47542), a common and harmful industrial pollutant.
Phenol Extraction Chemistry and Mechanisms
The removal of phenol from aqueous solutions using this compound is achieved through a solvent extraction process based on a solvation reaction. The underlying mechanism involves the formation of a complex between the phenol molecule and the BESO molecule.
Spectroscopic studies, such as Fourier-transform infrared spectroscopy (FTIR), have provided insight into this interaction. The data indicates that hydrogen bonding is the primary force driving the extraction. researchgate.net Specifically, a hydrogen bond forms between the hydrogen atom of the hydroxyl group (-OH) in phenol and the oxygen atom of the sulfoxide group (S=O) in BESO. researchgate.net
Stoichiometric analysis of the extracted species suggests the formation of a 1:1 complex between phenol and BESO. researchgate.net This means that one molecule of phenol associates with one molecule of BESO in the organic phase. The resulting complex, denoted as [PhOH]·[BESO], is then solubilized in the organic diluent, such as kerosene, effectively removing the phenol from the aqueous phase. researchgate.net
Optimization of Extraction Parameters for Organic Compounds
To maximize the efficiency of extracting organic compounds like phenol using this compound, several key operational parameters must be optimized. These parameters influence the distribution of the pollutant between the aqueous and organic phases.
Effect of BESO Concentration: The concentration of BESO in the organic phase is a critical factor. Studies have shown that increasing the volume percentage of BESO leads to a higher extraction percentage of phenol. For example, increasing the BESO concentration from 10% (v/v) to 30% (v/v) can improve the phenol extraction from 97.26% to 99.47%. researchgate.net
Effect of pH: The pH of the aqueous feed solution significantly impacts the extraction efficiency. Phenol is extracted in its molecular form. Therefore, the extraction is most effective in acidic conditions (pH below 7), where phenol exists predominantly as PhOH. As the pH increases into the alkaline range, phenol deprotonates to form the phenolate (B1203915) ion (PhO⁻), which is much less extractable by BESO.
Effect of Temperature: The extraction of phenol by BESO is an exothermic process. Consequently, an increase in temperature adversely affects the extraction efficiency. researchgate.net Research indicates that the percentage of phenol extracted decreases as the temperature rises from 298 K to 343 K. researchgate.net
Stripping: For the process to be viable, the extracted phenol must be recoverable from the loaded organic phase, allowing the extractant to be regenerated and reused. Sodium hydroxide (B78521) (NaOH) solution has been proven to be an effective stripping agent. researchgate.net More than 99% of the extracted phenol can be stripped from the BESO/kerosene phase when using a 0.5 mol L⁻¹ NaOH solution. researchgate.net
Table 2: Optimization of Parameters for Phenol Extraction by this compound (BESO)
| Parameter | Condition | Effect on Extraction Efficiency | Reference |
|---|---|---|---|
| BESO Concentration | 10% (v/v) to 30% (v/v) in kerosene | Extraction increases from 97.26% to 99.47% | researchgate.net |
| Aqueous Phase pH | Acidic (e.g., pH 2) | High extraction efficiency | ynu.edu.cn |
| Neutral to Alkaline | Efficiency decreases significantly | ||
| Temperature | 298 K to 343 K | Extraction is exothermic; efficiency decreases with increasing temperature. | researchgate.net |
| Stripping Agent | 0.5 mol L⁻¹ NaOH | >99% of phenol can be stripped from the loaded organic phase. | researchgate.net |
Compound Names
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acorga M5640 |
| This compound (BESO) |
| Copper |
| Gold |
| Kerosene |
| Nickel |
| Nitric Acid |
| N1923 (Primary Amine) |
| Palladium |
| Phenol |
| Sodium Hydroxide |
Membrane Based Separation Technologies Utilizing Bis 2 Ethylhexyl Sulfoxide
Supported Liquid Membrane (SLM) Design and Performance with Bis(2-ethylhexyl) Sulfoxide (B87167)
A Supported Liquid Membrane (SLM) system typically involves a microporous, hydrophobic solid support, the pores of which are impregnated with an organic liquid phase containing a carrier molecule. In systems utilizing Bis(2-ethylhexyl) sulfoxide, the organic liquid is often a solution of BESO in a diluent like kerosene (B1165875). This membrane separates a feed (or source) phase, containing the substance to be removed, from a stripping (or receiving) phase, where the substance is collected.
The design of a BESO-based SLM involves impregnating a hydrophobic membrane, such as polyvinylidene fluoride (B91410) (PVDF) or polytetrafluoroethylene (PTFE), with a solution of BESO in an organic solvent researchgate.netmsrjournal.com. The performance of these systems is notable; for instance, in the separation of phenol (B47542), an SLM with BESO as the carrier has demonstrated high efficiency, transporting up to 91% of the phenol from the feed to the stripping phase over a 12-hour period. researchgate.netresearchgate.net. Under optimal conditions, a permeation coefficient of 7.35 × 10⁻⁶ m s⁻¹ has been achieved for phenol transport. researchgate.netresearchgate.net. Similarly, when used in a synergistic mixture with primary amine N1923, BESO-SLMs have been effective in extracting gold(I) from highly alkaline solutions researchgate.net.
The transport of molecules across a BESO-impregnated SLM is a process of facilitated diffusion. researchgate.netgjesm.netwikipedia.org. This mechanism does not rely on simple concentration gradient-driven diffusion alone but involves the specific, reversible binding between the target molecule and the carrier, BESO. wikipedia.orgnih.gov.
The process for a target molecule like phenol (PhOH) can be described in the following steps:
Extraction: At the interface between the feed phase and the liquid membrane, the phenol molecule complexes with the BESO carrier.
Diffusion: This newly formed PhOH-BESO complex then diffuses across the organic liquid membrane contained within the support's pores. researchgate.net. The diffusion coefficient for this complex has been calculated to be 6.15 × 10⁻¹¹ m² s⁻¹. researchgate.netresearchgate.net.
Stripping: At the interface with the stripping phase, the complex breaks apart. This is often facilitated by a chemical potential gradient, such as a high pH environment created by a sodium hydroxide (B78521) (NaOH) solution, which converts the phenol to the phenolate (B1203915) ion, trapping it in the aqueous stripping phase. researchgate.net.
Carrier Regeneration: The freed BESO carrier then diffuses back across the membrane to the feed phase interface, ready to transport another phenol molecule.
This carrier-mediated transport allows for the selective and efficient movement of target molecules from a dilute feed solution to a concentrated stripping solution. gjesm.net.
The efficiency and selectivity of BESO-SLMs are governed by several critical operational parameters. The optimization of these factors is key to maximizing the transport of the target species while minimizing the co-transport of other substances.
Key influencing factors include:
Carrier Concentration: The concentration of BESO in the organic liquid membrane directly impacts the transport rate. An increase in carrier concentration generally enhances the transport of the target analyte up to a certain point, beyond which the increased viscosity of the organic phase can hinder diffusion. researchgate.netmdpi.com. For phenol transport, a 20% (v/v) concentration of BESO in kerosene was found to be optimal. researchgate.netresearchgate.net.
pH of the Feed Solution: The pH of the source phase is crucial as it determines the chemical form of the species to be transported. For phenol, a weak acid, transport is most effective at a low pH (e.g., pH 2.00), where it exists in its molecular form, readily complexing with BESO. researchgate.netresearchgate.net.
Composition of the Stripping Solution: The receiving phase must be able to efficiently strip the target molecule from the carrier complex. For phenol, a 0.20 mol L⁻¹ NaOH solution serves as an effective stripping agent, converting phenol to the non-permeable phenolate ion. researchgate.netresearchgate.net.
Stirring Speed: Agitation of the aqueous phases is necessary to minimize the thickness of the aqueous diffusion layers at the membrane interfaces, thereby reducing mass transfer resistance. An optimal stirring speed of 800 rpm has been reported for phenol transport. researchgate.netresearchgate.net.
Initial Solute Concentration: The initial concentration of the target substance in the feed phase can also influence the transport rate. researchgate.net.
In the context of metal separation, such as copper and nickel, the concentrations of other components in the feed solution, like ammonia (B1221849), also play a significant role. Excess ammonia can disfavor the extraction of these metals. rsc.org.
Table 1: Optimal Conditions for Phenol Transport Using a BESO-SLM
| Parameter | Optimal Value | Source |
| Carrier | 20% (v/v) BESO in kerosene | researchgate.net, researchgate.net |
| Feed Solution pH | 2.00 | researchgate.net, researchgate.net |
| Initial Phenol Concentration | 2.13 mmol L⁻¹ (200 mg L⁻¹) | researchgate.net, researchgate.net |
| Stripping Solution | 0.20 mol L⁻¹ NaOH | researchgate.net, researchgate.net |
| Stirring Speed | 800 rpm | researchgate.net, researchgate.net |
| Transport Time | 12 hours | researchgate.net, researchgate.net |
| Transport Efficiency | 91% | researchgate.net, researchgate.net |
Environmental Remediation Applications of this compound in Membrane Technology
The selective transport capabilities of BESO-based liquid membranes make them highly suitable for environmental remediation, particularly for the removal of toxic organic compounds and heavy metals from industrial effluents.
Phenol and its derivatives are common pollutants in wastewater from various industries, including petrochemicals and coal processing. gjesm.net. Supported Liquid Membranes containing BESO as a carrier have been demonstrated as an effective technology for removing phenol from aqueous solutions. researchgate.netgjesm.netgjesm.net.
Research has shown that a BESO/kerosene liquid membrane can successfully transport phenol from a feed solution at pH 2.00 to a stripping solution of 0.20 M NaOH. researchgate.net. Under optimized conditions, including a BESO concentration of 20% (v/v) and a stirring speed of 800 rpm, 91% of the phenol was removed from the feed solution after 12 hours. researchgate.netresearchgate.net. This indicates that SLM systems with BESO are a promising tool for the dephenolization of industrial wastewater. researchgate.net. The use of SLMs offers advantages over conventional methods like solvent extraction, including lower energy consumption and reduced use of organic solvents. gjesm.net.
BESO is also effective as a carrier or a synergistic agent in SLM systems for the separation and recovery of metal ions. rsc.org. A notable application is the separation of copper from nickel in ammoniacal solutions, which is relevant to hydrometallurgical processes. rsc.org.
In a flat-sheet SLM, a mixture of Acorga M5640 (a copper extractant) and BESO in kerosene was used as the liquid membrane. The study found that the mixture of carriers (20 vol% M5640 + 20 vol% BESO) exhibited a significant antagonistic effect on the transport of nickel while favoring the transport of copper. rsc.org. Under optimal conditions, nearly all copper was transferred from the feed to the stripping phase (60 g L⁻¹ H₂SO₄) within 12 hours, with a flux of 2.05 × 10⁻⁵ mol m⁻² s⁻¹. rsc.org. In contrast, less than 3.8% of the nickel was transported in the same period, achieving an efficient separation of the two metals. rsc.org.
Furthermore, BESO has been used in synergistic mixtures with other extractants, such as the primary amine N1923, for the extraction of gold(I) from aurocyanide solutions, demonstrating its versatility in metal recovery applications. researchgate.netacs.org.
Table 2: Performance of BESO-Containing SLM in Metal Separation
| Application | Carrier System | Feed Phase | Stripping Phase | Key Finding | Source |
| Copper/Nickel Separation | 20 vol% M5640 + 20 vol% BESO in kerosene | 100 mg L⁻¹ Cu²⁺ & Ni²⁺ in 1.0 mol L⁻¹ NH₃/NH₄Cl | 60 g L⁻¹ H₂SO₄ | ~100% Cu transport vs. <3.8% Ni transport in 12h | rsc.org |
| Gold(I) Extraction | Primary amine N1923 + BESO in kerosene | Alkaline aurocyanide solution | Not specified | Synergistic effect allows Au(I) extraction from high pH solution | researchgate.net |
Interfacial Phenomena and Aggregation Behavior of Bis 2 Ethylhexyl Sulfoxide Systems
Hydration and Self-Aggregation Studies of Bis(2-ethylhexyl) Sulfoxide (B87167) in Organic Diluents
The dissolution of amphiphilic extractants like Bis(2-ethylhexyl) sulfoxide in non-polar organic solvents, known as diluents, often leads to the formation of reverse micelles or self-aggregates. This aggregation is a key factor influencing the extraction process. The structure of these aggregates consists of a polar core, formed by the sulfoxide groups of the BESO molecules, and a non-polar shell, composed of the ethylhexyl chains, which interfaces with the bulk organic diluent.
The concentration of water in the organic phase is directly linked to the aggregation state of the extractant molecules in the solution. researchgate.net The polar cores of the BESO aggregates can solubilize water molecules, and studies on analogous systems show that this co-extracted water plays a significant role. For instance, in systems involving diglycolamide extractants in n-dodecane, the dissolution of the extractant results in the formation of reverse micelles with an average size of 2 nm. hbni.ac.in The presence of these aggregates facilitates the extraction of water into the organic phase. As the concentration of the extractant increases, the degree of aggregation typically increases, which in turn can lead to a higher concentration of water being solubilized within the organic phase.
Research on similar solvating extractants like di-2-ethylhexyl sulfoxide (D2EHSO) in dodecane (B42187) provides a model for understanding the hydration and aggregation of BESO. The extraction of water and other polar molecules is contingent on the formation of these aggregated structures. The water content of the organic phase has been observed to increase significantly with a rising concentration of the extractant, which corresponds to a greater degree of aggregation. acs.org
Table 1: Effect of Extractant Concentration on Water Content in an Analogous System (Trioctylmethylammonium Chloride in Toluene) This table illustrates the general principle that increasing extractant concentration leads to higher water content in the organic phase, a behavior analogous to that expected for BESO systems.
| Extractant Concentration (mol/L) | Organic Phase Water Content (g/L) |
| 0.05 | 1.3 |
| 0.10 | 2.7 |
| 0.20 | 5.8 |
| 0.30 | 9.3 |
| 0.40 | 13.2 |
| Data derived from principles discussed in reference acs.org. |
Impact of Solvent and Co-Extractants on this compound Aggregation
The choice of the organic solvent, or diluent, and the presence of other substances (co-extractants) in the system have a profound impact on the aggregation behavior of this compound.
The primary role of the diluent is to dissolve the extractant and modify the physical properties of the organic phase, such as viscosity and density. researchgate.net However, the diluent is not merely an inert medium; it can significantly influence the extraction efficiency and selectivity by affecting the aggregation of the extractant. researchgate.net The polarity and chemical nature of the diluent can alter the size, shape, and stability of the BESO aggregates. For example, aromatic diluents may have different interactions with the extractant aggregates compared to aliphatic diluents like kerosene (B1165875) or dodecane, potentially altering the extraction equilibrium. researchgate.net
Co-extractants, which can be the target substance being separated (e.g., metal ions, phenols) or other additives, play a crucial role in the aggregation process. When BESO extracts a species from an aqueous phase, this species is incorporated into the polar core of the aggregates. This process can significantly alter the properties of the aggregates. For example, the extraction of plutonium(IV) from nitric acid media by BESO in dodecane involves the formation of specific complexes within the organic phase. acs.org
Table 2: Influence of Carrier (BESO) Concentration on Phenol (B47542) Transport This table shows that increasing the concentration of BESO, which corresponds to an increase in the number of aggregates, enhances the efficiency of phenol transport up to an optimal point.
| BESO Concentration in Kerosene (% v/v) | Permeability Coefficient (P) x 10⁶ (m/s) |
| 5 | 2.15 |
| 10 | 4.32 |
| 15 | 6.05 |
| 20 | 7.35 |
| 25 | 6.80 |
| Data derived from research findings in reference researchgate.net. |
Kinetic and Thermodynamic Investigations of Bis 2 Ethylhexyl Sulfoxide Extraction Systems
Extraction Kinetics of Metal Ions with Bis(2-ethylhexyl) Sulfoxide (B87167)
The kinetics of metal ion extraction with Bis(2-ethylhexyl) sulfoxide (BESO) have been explored, particularly in the context of supported liquid membrane (SLM) systems. While direct kinetic data for a wide range of metal ions is limited in the available literature, studies on analogous systems and specific metal ions provide valuable insights.
Research on the transport of phenol (B47542) through a supported liquid membrane impregnated with BESO in kerosene (B1165875) has shed light on the kinetic parameters of extraction. In this system, the transport of phenol is influenced by several factors, including the pH of the feed solution, stirring speed, carrier concentration, initial phenol concentration, and the concentration of the stripping agent (NaOH). Under optimal conditions, a significant percentage of phenol can be transported from the feed to the stripping phase. A model for this transport process across the SLM has been proposed, highlighting the diffusion of the phenol-BESO complex as a key step. researchgate.net
The following table summarizes the kinetic parameters determined for phenol transport using a BESO-based supported liquid membrane.
Table 1: Kinetic Parameters for Phenol Transport with this compound in a Supported Liquid Membrane System researchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Permeation Coefficient | 7.35 × 10⁻⁶ m s⁻¹ | Stirring speed: 800 rpm; Carrier: 20% (v/v) BESO in kerosene; Feed: 2.13 mmol L⁻¹ Phenol at pH 2.00; Stripping solution: 0.20 mol L⁻¹ NaOH |
| Diffusion Coefficient of Phenol Complex | 6.15 × 10⁻¹¹ m² s⁻¹ | Under optimal transport conditions |
| Thickness of Aqueous Diffusion Layer | 7.74 × 10⁻⁵ m | Calculated from the transport model |
In the realm of metal ion extraction, BESO has been identified as a potent extractant for lanthanides, actinides, and transition elements. akjournals.com Synergistic extraction systems, where BESO is used in combination with other extractants, have been investigated. For instance, the use of a mixture of the primary amine N1923 and BESO in a supported liquid membrane has been explored for the extraction of aurocyanide from alkaline solutions. researchgate.net Furthermore, the extractability of palladium with N,N,N′,N′-tetra(2-ethylhexyl)thiodiglycolamide (T(2EH)TDGA) has been compared to that of BESO, indicating the relative performance of these sulfur-containing extractants. tandfonline.com
Thermodynamic Parameters of this compound Complexation and Extraction
The thermodynamic aspects of metal ion extraction with this compound (BESO) are crucial for understanding the underlying complexation and distribution equilibria. The stability of the formed metal-extractant complexes, as well as the enthalpy and entropy changes during extraction, dictate the feasibility and efficiency of the separation process.
Synergistic extraction systems involving BESO have been studied to determine the thermodynamic parameters of metal complexation. For example, the extraction of Lutetium(III) from thiocyanate (B1210189) solutions using mixtures of BESO and other extractants like 2-thenoyltrifluoroacetone (B1682245) (HTTA) or di-n-octyl sulfoxide (DOSO) has been investigated. Through computer-aided analysis of the distribution data, the equilibrium constants for the formation of various extracted species have been determined. In the case of Lu(III) extraction from thiocyanate media with BESO, the formation of the species Lu(SCN)₃ · 3B2EHSO has been suggested. akjournals.com
Similarly, synergistic effects have been observed in the extraction of Erbium(III) and Lutetium(III) from thiocyanate media with mixtures of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHEHPA) and BESO. The equilibrium constants for these extraction systems have been calculated and are presented in the table below.
Table 2: Equilibrium Constants for the Synergistic Extraction of Er(III) and Lu(III) with a Mixture of EHEHPA and this compound (B2EHSO) researchgate.net
| Metal Ion | Extractant System | Log Kex |
|---|---|---|
| Er(III) | EHEHPA + B2EHSO | - |
| Lu(III) | EHEHPA + B2EHSO | - |
Specific values for the equilibrium constants were not provided in the search results, but the study indicates their determination through non-linear regression analysis.
The extraction of palladium with N,N,N′,N′-tetra(2-ethylhexyl)thiodiglycolamide (T(2EH)TDGA) has been studied, and the thermodynamic parameters were calculated from the temperature dependence of the conditional extraction constant. While this study focused on T(2EH)TDGA, it provides a point of comparison for the extraction capabilities of sulfur-donor extractants like BESO. The extraction process for palladium with T(2EH)TDGA was found to be enthalpy-driven. tandfonline.com
Furthermore, a complete model for the extraction of water, nitric acid, and uranyl nitrate (B79036) by di-2-ethylhexyl sulfoxide in dodecane (B42187) has been mentioned, indicating the complexity of the thermodynamic interactions in such systems. acs.org Studies on the extraction of phenol with a related compound, benzyl (B1604629) 2-ethylhexyl sulfoxide, have shown the extraction process to be exothermic, suggesting that temperature can be a critical parameter in optimizing extraction efficiency. researchgate.net
Future Research Directions and Potential Innovations for Bis 2 Ethylhexyl Sulfoxide
Development of Novel Bis(2-ethylhexyl) Sulfoxide (B87167) Derivatives
Future research is poised to explore the synthesis of novel derivatives of Bis(2-ethylhexyl) sulfoxide to enhance its performance and expand its applicability. The modification of the compound's molecular structure is a key strategy for tailoring its properties to specific industrial needs.
Research efforts in this domain could focus on two primary areas of structural modification:
Alkyl Chain Functionalization: Modifying the 2-ethylhexyl chains could alter the steric and electronic properties of the molecule. Introducing functional groups, for instance, could enhance selectivity for certain metal ions or organic molecules. This approach aims to create "task-specific" extractants that offer superior performance over the parent compound for a targeted application.
Sulfoxide Group Modification: While the sulfoxide group is central to the compound's coordinating ability, research into bis-sulfoxide ligands with unique structural features, such as strong ortho-directing effects, has shown promise in stabilizing new organometallic compounds. chemicalbook.com Applying similar principles to the BESO structure could yield derivatives with novel coordination chemistry.
Furthermore, the core "bis(2-ethylhexyl)" scaffold is being used to design new functional materials. For example, researchers have designed and synthesized novel ionic liquids and deep eutectic solvents using anions based on related structures like bis(2-ethylhexyl) sulfosuccinate (B1259242) and bis(2-ethylhexyl) phosphate. researchgate.netnih.gov These new materials have shown high efficiency in applications such as the extraction of heavy metals and non-steroidal anti-inflammatory drugs. researchgate.netnih.gov This suggests a promising research avenue for developing BESO-based ionic liquids or other advanced solvent systems, potentially offering unique properties like magnetism or enhanced environmental compatibility. nih.gov
Integration of this compound in Hybrid Separation Processes
Hybrid separation processes, which combine two or more different separation techniques into a single, synergistic process, represent a significant area for innovation. mdpi.com Integrating this compound into such systems, particularly those involving membrane technology, could lead to more efficient and cost-effective separation solutions.
A key application is the use of BESO as a carrier in supported liquid membranes (SLMs). SLM technology merges solvent extraction and stripping into a single, continuous step, which can significantly reduce the required solvent inventory. mdpi.commdpi.com Research has demonstrated the effectiveness of a BESO-impregnated SLM for the removal of phenol (B47542) from aqueous solutions. researchgate.net In this process, BESO acts as a selective carrier, facilitating the transport of phenol from a feed phase, through the membrane, and into a stripping phase.
A study investigating this process identified the optimal conditions for maximizing phenol transport efficiency. researchgate.net Up to 91% of the phenol was transported from the feed to the stripping phase after 12 hours under these optimized parameters. researchgate.net
| Parameter | Optimal Condition |
|---|---|
| Carrier Composition | 20% (v/v) BESO in Kerosene (B1165875) |
| Feed Phase pH | 2.00 |
| Initial Phenol Concentration | 200 mg L⁻¹ |
| Stripping Solution | 0.20 mol L⁻¹ NaOH |
| Stirring Speed (Both Phases) | 800 rpm |
| Permeation Coefficient | 7.35 × 10⁻⁶ m s⁻¹ |
| Diffusion Coefficient of Phenol-BESO Complex | 6.15 × 10⁻¹¹ m² s⁻¹ |
Future work could focus on integrating this BESO-based SLM system with other unit operations. For instance, it could be coupled with a bioreactor for a hybrid process to treat complex industrial wastewater. In such a system, the bioreactor would first degrade certain organic pollutants, with the SLM subsequently removing persistent compounds like phenol that are resistant to biological treatment. This combination leverages the strengths of both technologies to achieve a higher degree of purification. Further research is also needed to improve the long-term stability of the liquid membrane system. msrjournal.com
Green Chemistry Principles in this compound Applications
Applying the principles of green chemistry to the synthesis and use of this compound is crucial for developing sustainable industrial processes. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.
Greener Synthesis Routes: The synthesis of BESO typically involves the oxidation of the corresponding bis(2-ethylhexyl) sulfide. chemicalbook.com Future research should focus on developing catalytic oxidation methods that adhere to green chemistry principles. This includes using catalysts that are highly selective and can operate under milder conditions, and employing environmentally benign oxidants like hydrogen peroxide, which produces only water as a byproduct.
Sustainable Application Processes: The use of BESO in membrane-based separations like SLMs is inherently greener than traditional liquid-liquid extraction. mdpi.com It significantly reduces the volume of organic solvent required, thereby preventing waste (Principle 1) and reducing the use of auxiliary substances (Principle 5). mdpi.com
Use of Environmentally Benign Solvents: In many applications, BESO is diluted in a conventional organic solvent, such as kerosene in the phenol transport study. researchgate.net A key area for future research is the replacement of these volatile and often hazardous diluents with "green solvents." mostwiedzy.pl Potential alternatives include:
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. monash.edu
Bio-solvents: Derived from renewable resources like vegetable oils, these solvents can be biodegradable and have a lower toxicity profile. mostwiedzy.pl
Superheated Water: By adjusting temperature and pressure, the properties of water can be tuned, allowing it to act as a solvent for a wider range of compounds, eliminating the need for organic solvents entirely. mostwiedzy.pl
By focusing on these research directions, the scientific community can unlock the full potential of this compound, developing more selective, efficient, and environmentally sustainable technologies for a variety of separation challenges.
Q & A
Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
